molecular formula C8H6BrFO B1398869 2-(5-Bromo-2-fluorophenyl)acetaldehyde CAS No. 844904-33-2

2-(5-Bromo-2-fluorophenyl)acetaldehyde

Cat. No. B1398869
CAS RN: 844904-33-2
M. Wt: 217.03 g/mol
InChI Key: PFNZLIVPIRLVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was first synthesized in 2007. A new approach to the synthesis of (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone was reported, and its structure was determined using single crystals X-ray diffraction . Another synthetic method was reported in a patent .


Molecular Structure Analysis

The molecule contains a total of 22 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 secondary amine (aliphatic) . It contains total 22 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .


Physical And Chemical Properties Analysis

The molecular weight of 2-(5-Bromo-2-fluorophenyl)acetaldehyde is 217.03500 . Other physical and chemical properties like density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Creation of Benzothiazepines and Pyrazolines : 4-Bromo-2-fluorobenzaldehyde has been used to synthesize chalcones, which were further processed to yield benzothiazepin and pyrazolyl derivatives. These compounds have potential applications in medicinal chemistry due to their structural uniqueness (Jagadhani, Kundlikar, & Karale, 2015).

  • Formation of Benzazepin-1-ones : Research has demonstrated methods to synthesize (2-bromophenyl)propionaldehyde derivatives, leading to the creation of enantiomerically pure benzamides. These findings have significance in stereochemistry and pharmaceutical synthesis (Quick & Wünsch, 2015).

  • Acridin-9(10H)-ones Synthesis : The reactivity of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes has been explored to create (2-fluorophenyl)(2-halophenyl)methanones, leading to the efficient synthesis of acridin-9(10H)-ones. This process is relevant in the context of advanced organic synthesis (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Analytical and Sensory Applications

  • Detection of Acetaldehyde in Liquor and Spirits : A study focused on developing a fluorescence sensor for acetaldehyde, a key flavor constituent in liquor. This research is significant in the field of food chemistry and safety (Yang, Li, Wang, He, Hou, & Li, 2019).

Medicinal Chemistry and Bioactive Molecules

  • Synthesis of Antimicrobial Compounds : Bromo-2-fluorobenzaldehyde has been used in the synthesis of fluorinated chromones and chlorochromones, which exhibited antimicrobial activities. This research is critical in the development of new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).

  • Creation of Aza-Quaternary Carbon Derivatives : The study demonstrated the use of 2-aryl-3H-indol-3-ones with aldehydes or ketones, catalyzed by L-proline, to produce aza-quaternary carbon addition products. This research has implications in the synthesis of complex organic molecules and alkaloids (Li, Han, Xiao, & Xie, 2011).

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNZLIVPIRLVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-fluorophenyl)acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Reactant of Route 2
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Reactant of Route 5
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Reactant of Route 6
Reactant of Route 6
2-(5-Bromo-2-fluorophenyl)acetaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.